N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide
Description
This compound is a sulfonamide derivative featuring a complex tricyclic core structure: a 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene scaffold with an 11-oxo substituent and a sulfonamide group at position 4. The sulfonamide nitrogen is bonded to a 4-bromo-2-methylphenyl group, introducing steric bulk and halogen-mediated electronic effects. Structural characterization of such compounds often employs X-ray crystallography tools like SHELX for refinement and ORTEP-III for visualization . The bromine atom and methyl group on the aromatic ring likely influence intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for crystal packing and stability .
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S/c1-11-8-14(19)3-4-16(11)20-25(23,24)15-9-12-2-5-17(22)21-7-6-13(10-15)18(12)21/h3-4,8-10,20H,2,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAGKPMHIHVKCTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound falls under the category of azatricyclo compounds, characterized by their unique bicyclic structures containing nitrogen atoms. Its intricate structure and functional groups suggest various biological activities, particularly in the realms of antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial and antifungal activities. For example, studies on related sulfonamide derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often surpassing the effectiveness of standard antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Bacterial Strain |
|---|---|---|---|
| Compound 8 | 0.004–0.03 | 0.008–0.06 | En. cloacae |
| Compound 11 | 0.011 | - | P. aeruginosa |
| Compound 12 | 0.015 | - | S. typhimurium |
The most active derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.004 mg/mL against Enterobacter cloacae, indicating strong potential for therapeutic applications in combating resistant bacterial strains.
The mechanism of action for compounds like this compound typically involves interaction with specific biological targets such as enzymes crucial for bacterial cell wall synthesis or metabolic pathways . Molecular docking studies suggest that these compounds may inhibit key enzymes involved in bacterial growth.
Case Study 1: Synthesis and Evaluation of Antimicrobial Activity
A study focused on synthesizing derivatives of sulfonamides similar to this compound demonstrated their efficacy against various pathogens. The synthesized compounds were evaluated for their antimicrobial properties using a microdilution method against a panel of eight bacterial species.
Case Study 2: Cytotoxicity Assessment
Further investigations into the cytotoxicity of these compounds have been conducted using MTT assays on normal human cells (MRC5). The results indicated that while exhibiting antimicrobial properties, certain derivatives maintained low cytotoxicity levels, suggesting a favorable safety profile for potential therapeutic use .
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of azatricyclo compounds characterized by unique bicyclic structures containing nitrogen atoms. Its molecular structure can be represented as follows:
Key structural data include:
- Molecular Weight : 368.25 g/mol
- CAS Number : 898419-71-1
The synthesis typically involves several key steps using functionalized sulfonamides and other reagents, confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit antimicrobial properties. N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide has shown potential against various bacterial strains, making it a candidate for developing new antibiotics.
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer activities due to its ability to inhibit specific enzymes involved in cancer cell proliferation. The mechanism of action likely involves interaction with biological targets that regulate cell growth and apoptosis.
Anti-inflammatory Effects
The compound's structural features may contribute to anti-inflammatory effects, which are crucial in treating conditions like arthritis and other inflammatory diseases. Ongoing research aims to elucidate these mechanisms further.
Synthesis and Modification
The synthesis of this compound generally involves the following steps:
- Preparation of Precursors : Starting materials are selected based on desired functional groups.
- Formation of the Azatricyclo Core : Key reactions are performed to create the bicyclic structure.
- Sulfonamide Formation : The final step involves the introduction of the sulfonamide group.
The compound can undergo various chemical reactions due to its functional groups, enabling modifications that enhance biological activity or alter pharmacokinetic properties.
Case Studies and Research Findings
Recent studies have focused on the biological evaluation of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed efficacy against Gram-positive bacteria with low MIC values |
| Study B | Anticancer Activity | Induced apoptosis in cancer cell lines; further investigation needed |
| Study C | Anti-inflammatory Effects | Reduced inflammatory markers in vitro; potential for therapeutic use |
These studies highlight the compound's versatility and potential for further development in therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom on the 4-bromo-2-methylphenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reactivity is enhanced by the electron-withdrawing sulfonamide group and the tricyclic system, which polarizes the aromatic ring.
Key Findings :
-
The reaction with primary amines proceeds regioselectively due to steric hindrance from the methyl group .
-
Methoxide substitution requires elevated temperatures (>80°C) to overcome the deactivating effects of the sulfonamide.
Sulfonamide Hydrolysis
The sulfonamide group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid intermediates.
Mechanistic Insight :
Protonation of the sulfonamide nitrogen in acidic media facilitates nucleophilic attack by water . Under basic conditions, hydroxide ions directly displace the amine group .
Tricyclic Ring Functionalization
The azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-triene system participates in cycloaddition and oxidation reactions:
Diels-Alder Cycloaddition
The conjugated diene in the tricyclic core reacts with dienophiles like maleic anhydride:
| Dienophile | Conditions | Product | Stereochemistry |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bridged bicyclic adduct | Endo preference (85:15) |
Oxidation of the 11-Oxo Group
The ketone moiety undergoes selective reduction or enolate formation:
| Reagent | Product | Application |
|---|---|---|
| NaBH₄, EtOH | 11-hydroxy derivative | Stabilizes hydrogen bonding |
| LDA, THF, –78°C | Enolate intermediate | Used for C–C bond formation |
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
| Reaction Type | Catalyst System | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | 60–75% |
| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | N-aryl analogs | 55–68% |
Optimization Notes :
-
Electron-deficient phosphine ligands (e.g., Xantphos) improve yields in amination reactions.
-
Microwave irradiation reduces reaction times from 24h to 2h.
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces [4π] electrocyclic ring-opening of the triene system:
| Conditions | Product | Reversibility |
|---|---|---|
| UV light, hexane | Linear conjugated diene | Reversible at 25°C |
Applications :
This reversible process enables controlled release systems in drug delivery.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on analogous structures due to lack of explicit data.
Key Findings:
Structural Variations: The 4-bromo-2-methylphenyl substituent in the target compound provides a balance of halogen-mediated hydrophobicity and steric effects, which may influence binding affinity in biological systems or crystallization behavior . Compounds with hydroxyethyl groups (e.g., ) exhibit increased polarity, enhancing solubility in aqueous environments and participation in hydrogen-bonding networks .
Hydrogen Bonding and Crystal Packing :
- The bromine atom in the target compound may engage in weak halogen bonding, whereas oxygen/nitrogen-containing substituents in analogues (e.g., hydroxyethyl, benzofuran) form stronger hydrogen bonds, as predicted by graph set analysis .
Synthetic and Analytical Considerations :
- Structural elucidation of these compounds relies on crystallographic tools like SHELX for refinement and ORTEP for 3D visualization . The tricyclic core’s rigidity simplifies crystallographic analysis compared to more flexible analogues.
Q & A
Q. Q1: What are the recommended synthetic strategies for optimizing the yield of N-(4-bromo-2-methylphenyl)-11-oxo-1-azatricyclo[...]-6-sulfonamide?
Methodological Answer : The compound’s tricyclic core and sulfonamide group necessitate multi-step synthesis. A controlled approach involves:
- Stepwise cyclization : Use ammonium persulfate (APS) as an initiator for ring formation, as demonstrated in analogous tricyclic systems .
- Sulfonamide coupling : Introduce the sulfonamide group via nucleophilic substitution under anhydrous conditions (e.g., DMF, 60°C).
- Yield optimization : Monitor reaction progress via HPLC and adjust stoichiometric ratios (e.g., 1:1.2 for bromophenyl derivatives to minimize side products).
Q. Q2: How can spectroscopic techniques (NMR, IR) resolve ambiguities in the compound’s structural confirmation?
Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for tricyclic carbons (e.g., C4–C7 angles at ~120°, consistent with sp² hybridization ).
- IR spectroscopy : Confirm sulfonamide groups via S=O stretching (1340–1290 cm⁻¹) and N–H bending (1550–1500 cm⁻¹).
- Contradictions : If NMR signals for C5–C6 overlap, use variable-temperature NMR to reduce rotational hindrance.
Q. Q3: What methodologies are effective for analyzing the compound’s biological activity, given its structural complexity?
Methodological Answer :
- Fluorescent probes : Use analogues like Bodipy FL-C5-ceramide (from ) to track cellular uptake via confocal microscopy.
- Enzyme inhibition assays : Design assays with serine hydrolases (e.g., acetylcholinesterase) due to sulfonamide’s affinity for catalytic triads.
- Data validation : Cross-validate IC₅₀ values using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry).
Q. Q4: How can researchers address solubility challenges in in vitro assays for this compound?
Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without denaturing proteins.
- Dynamic Light Scattering (DLS) : Monitor aggregation at varying pH (4.5–7.4) to identify stable formulations .
- Critical micelle concentration (CMC) : Determine using pyrene fluorescence if amphiphilic behavior is suspected.
Q. Q5: What experimental approaches resolve contradictions between computational predictions and observed reactivity?
Methodological Answer :
- DFT calculations : Compare optimized geometries (e.g., C7–C8–N1 angles) with X-ray crystallography data (mean C–C bond length: 1.54 Å, R factor: 0.041 ).
- Reactivity mapping : Use Hammett σ constants for substituents (e.g., 4-bromo vs. 2-methyl groups) to predict electrophilic/nucleophilic sites.
Q. Q6: How should researchers address discrepancies in stability data under varying storage conditions?
Methodological Answer :
- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH, analyzing degradation via LC-MS every 30 days.
- Protective measures : Use amber vials to prevent photodegradation (critical for bromophenyl groups) .
Data Contradiction Analysis
Q. Q7: How to reconcile conflicting spectral data (NMR vs. X-ray) for the tricyclic core?
Methodological Answer :
- Dynamic effects : NMR captures time-averaged conformations, while X-ray provides static snapshots. Use 2D NOESY to identify transient interactions (e.g., C7–H7A proximity to C10–O2 ).
- Temperature-dependent studies : Perform X-ray at 100 K vs. 293 K to assess lattice flexibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
